1-(3-Propylpyrrolidin-3-yl)ethan-1-one
Description
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(3-propylpyrrolidin-3-yl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-3-4-9(8(2)11)5-6-10-7-9/h10H,3-7H2,1-2H3 |
InChI Key |
JDNIJWHETNPLHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCNC1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Construction with 3-Propyl Substitution
The core pyrrolidine ring with a propyl substituent at the 3-position can be synthesized through several approaches:
N-Alkylation of Pyrrolidine Derivatives: A common route involves the N-alkylation of pyrrolidine or its protected derivatives using alkyl halides such as 1-bromopropane or 1-chloropropane under SN2 conditions. This method allows selective introduction of the propyl group at the 3-position if the pyrrolidine ring is pre-functionalized with a leaving group at that carbon. For example, N-alkylation of 3-bromopyrrolidine with propyl nucleophiles can yield 3-propylpyrrolidine intermediates.
Ring-Closing Reactions from Open-Chain Precursors: Another approach involves the cyclization of amino alcohols or amino halides bearing the propyl chain. For instance, intramolecular nucleophilic substitution where the amino group attacks a suitably positioned electrophilic carbon bearing a propyl substituent can form the pyrrolidine ring with the desired substitution pattern.
Multicomponent Reactions: Multicomponent reactions (MCRs) involving aldehydes, amines, and ketones or esters can be employed to generate substituted pyrrolidine rings. For example, three-component reactions of ethyl 2,4-dioxovalerate with amines and aldehydes have been reported to produce substituted pyrrolidinone derivatives, which can be further modified to pyrrolidines.
Introduction of the Ethanone Group at the Nitrogen-Bearing Carbon
The ethanone (acetyl) group attached to the pyrrolidine nitrogen can be introduced via:
Acetylation of the Pyrrolidine Nitrogen: Direct acetylation of the pyrrolidine nitrogen using acetyl chloride or acetic anhydride under basic or neutral conditions is a straightforward method. This reaction typically proceeds smoothly with pyrrolidine derivatives, yielding N-acetylated products.
Use of 4-Acetyl-3-hydroxy-3-pyrroline-2-ones as Precursors: According to research on substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, these compounds can be synthesized via multicomponent reactions and then converted into trisubstituted pyrrolidine-2,3-dione derivatives through reaction with aliphatic amines. This pathway suggests a route to install the acetyl group concomitantly with ring formation or modification.
Detailed Preparation Methods
Method A: N-Alkylation Followed by Nitrogen Acetylation
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Bromopyrrolidine + Propylmagnesium bromide or Propyl lithium | Nucleophilic substitution to introduce propyl at C-3 | 50-70 | Requires protection of nitrogen if necessary |
| 2 | N-Acetylation with Acetyl chloride or Acetic anhydride, base (e.g., triethylamine) | Acetylation of pyrrolidine nitrogen | 80-90 | Mild conditions, typically room temperature |
This method relies on the availability of 3-bromopyrrolidine or similar halogenated pyrrolidine precursors. The alkylation step must be controlled to avoid over-alkylation or side reactions. The acetylation step is well-established and high yielding.
Method B: Multicomponent Reaction Route
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl 2,4-dioxovalerate + Propylamine + Aromatic aldehyde, glacial acetic acid or ethanol, reflux | Formation of 4-acetyl-3-hydroxy-3-pyrroline-2-one derivatives | 60-75 | Ethanol preferred for higher yield |
| 2 | Reaction with aliphatic amines in ethanol | Conversion to 1,4,5-trisubstituted pyrrolidine-2,3-dione enamine derivatives | 65-80 | Stabilized by intramolecular hydrogen bonding |
This approach leverages multicomponent reactions to assemble the pyrrolidine ring and install substituents in a single or two-step sequence. The reaction mechanism involves tautomerism and enamine formation, which is well-documented for pyrrolidine derivatives.
Method C: SN2 N-Alkylation of Protected Pyrrolidine Intermediates
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protected pyrrolidine (e.g., Boc-protected) + 1-bromopropane, base (e.g., K2CO3), solvent (e.g., DMF), 60-80°C | N-alkylation at 3-position | 55-70 | Protection prevents N-alkylation side reactions |
| 2 | Deprotection of Boc group | Removal of protecting group to free nitrogen | 85-95 | Acidic conditions typically used |
| 3 | Acetylation of free amine | Introduction of ethanone group | 80-90 | Standard acetylation |
This classical synthetic route allows for regioselective alkylation and subsequent functionalization, with good overall yields and control over substitution patterns.
Analytical Data and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR are essential to confirm the structure, substitution pattern, and purity of the synthesized compound. Chemical shifts and coupling constants provide insight into the environment of the propyl group and acetyl moiety.
Mass Spectrometry (MS): LC-MS analysis confirms molecular weight and the presence of the target compound in reaction mixtures.
Melting Point Determination: Useful for assessing purity and physical characterization of solid derivatives.
High-Performance Liquid Chromatography (HPLC): Employed for purification and quantification of yields in library synthesis approaches.
Comparative Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Typical Yield Range (%) |
|---|---|---|---|---|
| N-Alkylation + Acetylation | Halogenated pyrrolidine + alkyl nucleophile, then acetylation | Straightforward, well-understood chemistry | Requires halogenated precursors, protection steps | 50-90 |
| Multicomponent Reaction | Ethyl 2,4-dioxovalerate + amines + aldehydes | One-pot synthesis, diversity-oriented | Requires optimization of conditions, tautomerism control | 60-80 |
| SN2 N-Alkylation of Protected Pyrrolidine | Protection, alkylation, deprotection, acetylation | Regioselective, good control | Multiple steps, protection/deprotection needed | 55-90 |
Research Discoveries and Optimization Insights
The solvent choice critically affects yield in multicomponent reactions; ethanol outperforms glacial acetic acid by enhancing product formation and stability.
Intramolecular hydrogen bonding in pyrrolidine-2,3-dione derivatives stabilizes enamine forms, facilitating isolation and characterization.
Use of mild bases such as N,N-diisopropylethylamine in acetylation and amination steps improves chemoselectivity and yield.
Advanced purification techniques like preparative HPLC are essential for isolating pure compounds from complex reaction mixtures, especially in library synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Propylpyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-Propylpyrrolidin-3-yl)ethan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Propylpyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties: The propylpyrrolidine moiety in the target compound enhances lipophilicity compared to hydroxymethylpyrrolidine (C7H13NO2) or pyridinyl derivatives (C7H7NO) . The sulfonylidene group in ’s compound increases polarity, reflected in its higher melting point (137.3–138.5°C) compared to liquid or oily analogs .
Synthetic Methodologies: Palladium catalysis (used for the target compound) is advantageous for regioselectivity in heterocycle synthesis, contrasting with grinding/thermal methods for pyridinyl ethanones . DFT-based studies (e.g., –2) underpin computational validation of reaction mechanisms for similar sulfonylidene derivatives .
Functional Diversity :
- Pyrrolidine derivatives (e.g., ) are prioritized in drug discovery due to their conformational rigidity, whereas sulfonylidene or thiadiazole derivatives () are explored for antimicrobial activity .
Biological Activity
1-(3-Propylpyrrolidin-3-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and an ethanone functional group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. Although the specific biological activity of this compound is not extensively documented, insights can be drawn from related pyrrolidine derivatives.
Chemical Structure and Properties
The molecular formula of this compound is C_9H_17N_O, with a molecular weight of approximately 155.25 g/mol. The structure features a propyl group attached to the nitrogen atom of the pyrrolidine ring, influencing its chemical properties and potential biological activities.
Biological Activity Overview
Research suggests that compounds with similar structures to this compound often exhibit significant pharmacological effects, particularly in neuroactivity. Pyrrolidine derivatives are known for their interactions with neurotransmitter systems, which can lead to therapeutic applications in treating neurological disorders.
Potential Pharmacological Effects
Comparative Analysis of Related Compounds
To provide a clearer understanding of the potential biological activities of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Pyrrolidine | Five-membered ring | Neuroactive properties | Simpler structure |
| 1-Methylpyrrolidine | Methyl group at position one | Similar neuroactivity | Less complex |
| 3-(Aminomethyl)pyrrolidine | Aminomethyl group at position three | Enhanced reactivity | Increased binding affinity |
| 1-(5-Propylpyrrolidin-3-yl)ethanone | Propyl group at position five | Potential antiarrhythmic activity | Variation in position affects activity |
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on related pyrrolidine derivatives provides insight into its potential effects:
- Pyrrolidin Derivatives as Antiarrhythmic Agents :
- Neuroactive Compounds :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
